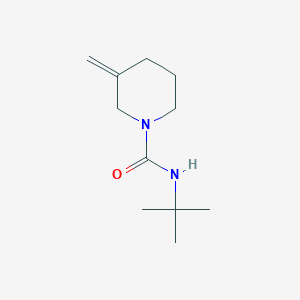

N-tert-butyl-3-methylidenepiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-methylidenepiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9-6-5-7-13(8-9)10(14)12-11(2,3)4/h1,5-8H2,2-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTRHQSRQIMWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCCC(=C)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the tert-Butyl Carboxamide Group

The tert-butyl carboxamide moiety is commonly installed using Boc-protected intermediates . For instance, Boc-D-alanine has been condensed with L-serine methyl ester hydrochloride to form chiral piperazine derivatives, highlighting the utility of Boc groups in stabilizing reactive intermediates during amidation.

Critical Steps :

-

Protection : Reacting piperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine to form N-Boc-piperidine.

-

Amidation : Substituting the Boc group with a carboxamide via reaction with tert-butyl isocyanate under catalytic conditions.

Catalytic Systems and Reaction Optimization

Role of Lewis Acid Catalysts

Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) are emphasized in patent CN107459471B for their efficacy in facilitating N-alkylation of benzenesulfonamide with tert-butyl acrylate. These catalysts mitigate steric hindrance and enhance electrophilicity, enabling tert-butyl group incorporation at nitrogen centers.

Optimization Parameters :

Solvent Selection and Reaction Kinetics

Non-polar solvents (toluene, xylene) and polar aprotic solvents (NMP, DMSO) are critical for solubilizing reactants and stabilizing transition states. Patent CN112321515A demonstrates that dichloromethane and dichloroethane are effective for condensation reactions involving Boc-protected amino acids.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability for Amidation |

|---|---|---|---|

| NMP | 202 | 32.0 | High |

| Toluene | 110 | 2.4 | Moderate |

| Dichloromethane | 40 | 8.9 | High |

Methylidene Group Installation

Elimination and Dehydration Strategies

The methylidene group (CH₂=) at position 3 can be introduced via β-elimination of a hydroxyl or halide substituent. For example, treating 3-hydroxypiperidine-1-carboxamide with a strong acid (e.g., HCl) under heat may yield the desired alkene through dehydration.

Wittig and Tebbe Reactions

Alternative methods include:

-

Wittig Reaction : Reacting a phosphonium ylide with a ketone precursor at position 3.

-

Tebbe Reagent : Converting esters or amides to alkenes via methylenation.

Analytical and Purification Techniques

Scientific Research Applications

N-tert-butyl-3-methylidenepiperidine-1-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can undergo sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer, often catalyzed by metal complexes. This results in the formation of new C-N bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N-tert-Butyl-3-methylidenepiperidine-1-carboxamide and its analogs:

Key Differences and Implications

Dual Boc protection in CAS 1217710-80-9 increases steric hindrance, reducing reactivity in nucleophilic substitutions but improving stability in acidic conditions .

Synthetic Utility :

- The tert-butyl carboxamide group in the target compound may offer superior stability over methylcarbamate (CAS 309962-63-8) in harsh reaction conditions, such as high-temperature couplings .

- CAS 1353965-59-9, with its bulky dihydrobenzodioxine moiety, is specialized for synthesizing receptor-binding ligands, whereas the target compound’s simpler structure favors broader applicability in scaffold diversification .

Chirality and Stereochemical Outcomes :

- Enantiomers like (R)- and (S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 309962-63-8 and 309962-67-2) highlight the importance of stereochemistry in biological activity, suggesting that the target compound’s methylidene group could influence diastereoselectivity in downstream reactions .

Physicochemical Properties :

- The molecular weight and polarity of the target compound (~196.3 g/mol) position it between smaller analogs (e.g., CAS 203941-94-0, 226.32 g/mol) and larger derivatives (e.g., CAS 1353965-59-9, 376.45 g/mol), impacting solubility and bioavailability.

Biological Activity

N-tert-butyl-3-methylidenepiperidine-1-carboxamide is a compound that has garnered interest in the scientific community for its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article delves into the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which is essential for its biological function. The compound's molecular formula is , with a molecular weight of approximately 219.30 g/mol. The structural features that contribute to its biological activity include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is crucial for interacting with biological targets.

- Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Methylidene Group : May play a role in the compound's reactivity and interaction with enzymes.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The compound can undergo hydroxyl oxidation, amination, and imine reduction through hydrogen transfer, often catalyzed by metal complexes. This leads to the formation of new C-N bonds and modulation of various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have shown that this compound can affect signaling pathways involved in cancer progression, particularly those related to the ERK5 pathway .

Case Studies

- Antimicrobial Activity : A study conducted on the antimicrobial efficacy of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be developed as a novel antimicrobial agent.

- Anticancer Activity : In a series of experiments evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 25 µM across different cell types, indicating significant potential for further development as an anticancer therapeutic .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-tert-butyl-3-methylidenepiperidine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

- Piperidine Ring Formation : Cyclization of precursors (e.g., via reductive amination or ring-closing metathesis) under controlled pH and temperature.

- tert-Butyl Group Introduction : Alkylation using tert-butyl halides (e.g., tert-butyl bromide) with a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Methylidene Functionalization : Wittig or Horner-Wadsworth-Emmons reactions to introduce the methylidene group, requiring anhydrous conditions and catalysts like Pd/C .

- Critical Factors : Solvent polarity, reaction time, and temperature significantly impact regioselectivity and yield. For example, prolonged heating in DMF may lead to byproducts via elimination reactions .

Q. How is the stereochemistry of this compound confirmed using spectroscopic techniques?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR identify coupling constants (e.g., for olefinic protons) and confirm the (E)- or (Z)-configuration of the methylidene group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtained .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the alkylation step in synthesizing this compound?

- Key Approaches :

- Solvent Effects : Use of THF or DMF enhances nucleophilicity of the piperidine nitrogen, favoring alkylation at the desired position .

- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .

Q. How do structural modifications at the 3-methylidene position affect bioactivity, and what in vitro models validate these effects?

- Structure-Activity Relationship (SAR) Insights :

| Modification | Bioactivity Trend | Assay Model | Reference |

|---|---|---|---|

| Replacement with -CH₂F | Increased enzyme inhibition | Kinase assay (IC₅₀) | |

| Conversion to -CH₂OH | Reduced membrane permeability | Caco-2 cell model |

- Validation Methods :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases).

- Molecular Dynamics (MD) Simulations : Predict binding modes and stability of modified compounds .

Q. What computational methods predict the binding affinity of this compound with biological targets?

- Computational Pipeline :

- Molecular Docking : Tools like AutoDock Vina screen potential targets (e.g., GPCRs or ion channels) using crystal structures from the PDB .

- Free Energy Perturbation (FEP) : Quantifies ΔG binding differences between stereoisomers, explaining experimental IC₅₀ variations .

- Experimental Alignment : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate computational predictions .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Root Causes : Variability in assay conditions (e.g., pH, cell lines) or compound purity (e.g., residual solvents in synthesis).

- Resolution Strategies :

- Standardized Protocols : Use reference compounds (e.g., FDA-approved inhibitors) as internal controls .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzyme activity vs. cellular cytotoxicity) to identify outliers .

- Purity Validation : LC-MS or HPLC (>95% purity) ensures consistent bioactivity measurements .

Comparative Analysis

Q. How does this compound compare to analogs like N-tert-butyl-3-methylpyridine-2-carboxamide?

- Functional Group Impact :

| Compound | Key Structural Difference | Bioactivity Profile |

|---|---|---|

| N-tert-butyl-3-methylidenepiperidine... | Methylidene group at C3 | Enhanced enzyme inhibition |

| N-tert-butyl-3-methylpyridine-2-carb... | Pyridine ring instead of piperidine | Higher metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.